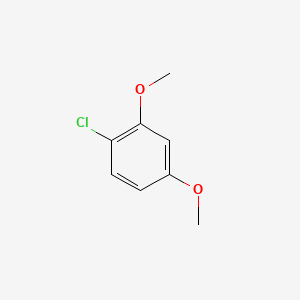

1-Chloro-2,4-dimethoxybenzene

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of a chemical compound is paramount in scientific discourse to ensure clarity and reproducibility. 1-Chloro-2,4-dimethoxybenzene is identified and indexed in scholarly literature and chemical databases through a variety of standardized naming and notation systems.

IUPAC Naming Conventions and Systematics

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the compound is unequivocally named This compound . nih.govsigmaaldrich.com This name clearly indicates a benzene (B151609) ring substituted with a chlorine atom at the first position and two methoxy (B1213986) groups at the second and fourth positions, respectively.

CAS Registry Number and Cross-Referencing in Databases

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance. The CAS Registry Number for this compound is 7051-13-0 . nih.govnist.gov This number is a critical tool for researchers, allowing for unambiguous cross-referencing of the compound across a vast array of databases and scientific publications without the potential for confusion arising from different naming conventions or synonyms like 2,4-dimethoxychlorobenzene. nih.gov

SMILES and InChI/InChIKey Notations for Computational Studies

In the realm of computational chemistry and cheminformatics, machine-readable identifiers are essential. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) are two such systems.

The SMILES string for this compound is COC1=CC(=C(C=C1)Cl)OC . nih.govuni.lu This notation represents the molecule's structure in a linear format.

The InChI and its condensed version, the InChIKey, provide a layered, unique signature for the compound.

InChI: InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 nih.govnist.gov

InChIKey: OACCRGFGCIQFNR-UHFFFAOYSA-N nih.govsigmaaldrich.comcymitquimica.com

These notations are indispensable for database searches, structure-activity relationship studies, and other computational applications.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 7051-13-0 |

| SMILES | COC1=CC(=C(C=C1)Cl)OC |

| InChI | InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 |

| InChIKey | OACCRGFGCIQFNR-UHFFFAOYSA-N |

Significance and Research Trajectory of Chlorinated Dimethoxybenzenes

The study of this compound is part of a larger narrative concerning chlorinated aromatic ethers, a class of compounds with a rich history and evolving research landscape.

Historical Overview of Research on Chlorinated Aromatic Ethers

Aromatic ethers are organic compounds containing an ether group attached to an aromatic ring. wikipedia.org The introduction of chlorine atoms to these structures significantly modifies their chemical properties and has been a subject of research for many decades. Historically, the chlorination of aromatic compounds, including ethers, was driven by the need for intermediates in the production of dyes, pharmaceuticals, and agrochemicals. acs.orgmdpi.com Research into polychlorinated diphenyl ethers (PCDEs), for instance, has been ongoing due to their environmental presence and structural similarity to other persistent organic pollutants. mdpi.comencyclopedia.pub The synthesis of specific isomers, such as chloro-1,4-dimethoxybenzene, has been a focus, with methods developed to control the chlorination of hydroquinone (B1673460) dimethyl ether to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and tri-substituted byproducts. google.comgoogle.com

Current Research Trends and Future Directions in Chemical Synthesis

Current research involving this compound and related compounds continues to focus on their utility as synthetic intermediates. ontosight.ai The presence of the chloro substituent allows for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. cymitquimica.com For example, it can be used in the synthesis of other substituted aromatic compounds through nucleophilic substitution or metal-catalyzed coupling reactions. ontosight.ai

The methoxy groups on the ring influence the reactivity and regioselectivity of these reactions. Research in this area is often aimed at developing more efficient and selective catalytic systems for these transformations. For instance, studies on the Friedel-Crafts acylation of dimethoxybenzenes, a related class of reactions, highlight the ongoing effort to understand and optimize reactions involving these electron-rich aromatic systems. researchgate.net Furthermore, chlorinated dimethoxybenzenes are studied as metabolites in biological systems, such as those produced by certain fungi, which opens up avenues for research in biocatalysis and environmental chemistry. researchgate.netnih.gov The future of research in this area will likely involve the development of greener and more sustainable synthetic methods and the exploration of novel applications for the complex molecules derived from this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACCRGFGCIQFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220783 | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-13-0 | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 2,4 Dimethoxybenzene

Chlorination Reactions of Dimethoxybenzene Precursors

The synthesis of 1-chloro-2,4-dimethoxybenzene predominantly involves the chlorination of a dimethoxybenzene precursor. This approach leverages the electron-rich nature of the aromatic ring, which is activated by the two methoxy (B1213986) groups, facilitating electrophilic substitution.

Direct Halogenation Approaches

Direct halogenation stands as a common and straightforward method for introducing a chlorine atom onto the 2,4-dimethoxybenzene ring. This can be achieved using various chlorinating agents and reaction conditions.

The direct chlorination of 2,4-dimethoxybenzene is a foundational method for synthesizing this compound. ontosight.ai This reaction proceeds via electrophilic aromatic substitution, where the chlorine acts as the electrophile. The methoxy groups at positions 2 and 4 are ortho-, para-directing and activating, which influences the position of the incoming chlorine atom.

The use of elemental chlorine in the presence of a catalyst is a documented method for the chlorination of dimethoxybenzene precursors. ontosight.ai For instance, the chlorination of hydroquinone (B1673460) dimethyl ether (1,4-dimethoxybenzene) with elemental chlorine catalyzed by titanium tetrachloride has been reported to produce chloro-1,4-dimethoxybenzene. google.comgoogle.com This process can be controlled to favor the formation of the monochlorinated product by adjusting the stoichiometry of the chlorine gas. google.comgoogle.com While this example pertains to a different isomer, the principle of using a Lewis acid catalyst to enhance the electrophilicity of chlorine is applicable to other dimethoxybenzene isomers as well. Photocatalytic methods have also been explored, using organic dyes like riboflavin (B1680620) tetraacetate to mimic enzymatic chlorination processes. d-nb.info

The choice of chlorinating agent significantly impacts the reactivity and selectivity of the chlorination of electron-rich aromatic compounds. N-chlorodialkylamines, such as N-chloromorpholine and N-chloropiperidine, have been found to be highly selective monochlorinating agents in strongly acidic solutions. orgsyn.org Studies have shown that N-chloromorpholine is substantially more reactive than N-chloropiperidine in the chlorination of 2-chloromethoxybenzene, yet it exhibits only a slight decrease in selectivity for para-chlorination of methoxybenzene. orgsyn.org The higher reactivity of N-chloromorpholine often leads to shorter reaction times, which can minimize the occurrence of side reactions. orgsyn.org

Table 1: Comparison of Chlorinating Agent Reactivity and Selectivity

| Substrate | Chlorinating Agent | Relative Reactivity | Selectivity (para vs. ortho) |

| Methoxybenzene | N-Chloromorpholine | High | Slightly less selective for para |

| Methoxybenzene | N-Chloropiperidine | Low | More selective for para |

| 2-Chloromethoxybenzene | N-Chloromorpholine | ~17,000 times more reactive than N-chloropiperidine | - |

This table is generated based on the comparative information provided in the text. orgsyn.org

The directing effects of the two methoxy groups in 2,4-dimethoxybenzene are crucial in determining the position of chlorination. The methoxy groups are activating and ortho-, para-directing. In the case of 2,4-dimethoxybenzene, the positions ortho and para to the methoxy groups are C3, C5, and C6. The steric hindrance and the combined electronic effects of the two methoxy groups influence the final distribution of isomers. Traditional chlorination methods using chlorine gas can sometimes lead to a mixture of monochlorinated products and even di- and polychlorinated derivatives, making the isolation of a single, pure isomer challenging. orgsyn.org The use of more selective reagents like N-chlorodialkylamines in strong acids can significantly improve the regioselectivity, favoring the formation of a specific monochlorinated isomer. orgsyn.org For instance, the chlorination of 1,3-dimethoxybenzene (B93181) with N-chloropiperidine in trifluoroacetic acid yields 4-chloro-1,3-dimethoxybenzene as the major product. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) Routes

While electrophilic substitution is the more common route, nucleophilic aromatic substitution (SNAr) presents an alternative strategy, though it is generally less favored for electron-rich systems like dimethoxybenzene. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com However, SNAr can be employed to synthesize related methoxy-substituted chloroarenes. For example, various mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide (B1231860). nih.gov This approach involves the displacement of a fluoride (B91410) ion, which is a good leaving group in SNAr reactions, by a methoxide nucleophile. nih.gov The applicability of this route for the direct synthesis of this compound would depend on the availability of a suitably substituted precursor where a leaving group could be displaced by a chloride nucleophile, which is generally a less common SNAr pathway.

Substitution of Nitro Groups with Methoxide

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comaskfilo.com

The nitro group (-NO₂) is a particularly potent EWG. Its presence ortho or para to a leaving group (like a halogen) significantly accelerates the rate of nucleophilic substitution by a nucleophile such as methoxide (CH₃O⁻). askfilo.comdoubtnut.com The reaction of p-nitrochlorobenzene with sodium methoxide to yield p-nitroanisole is a classic example of this process. doubtnut.com The mechanism involves the attack of the methoxide ion on the carbon atom bearing the chlorine, followed by the displacement of the chloride ion. doubtnut.com

The position of the EWG is critical for reaction efficacy. When the nitro group is positioned meta to the leaving group, it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. askfilo.com Consequently, the reaction of m-chloronitrobenzene with sodium methoxide is substantially slower than the reactions of its ortho and para isomers. askfilo.com

Table 1: Influence of Nitro Group Position on SNAr Reactivity with Methoxide

| Substrate | Nitro Group Position | Reactivity with Methoxide | Rationale for Reactivity |

|---|---|---|---|

| p-Nitrochlorobenzene | Para | High | The nitro group provides strong resonance stabilization for the anionic intermediate. askfilo.com |

| o-Nitrochlorobenzene | Ortho | High | The nitro group provides strong resonance stabilization for the anionic intermediate. askfilo.com |

Application of Phase-Transfer Catalysis in SNAr Reactions

Phase-Transfer Catalysis (PTC) is a valuable technique for conducting reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.com In the context of SNAr reactions, an ionic nucleophile (like sodium methoxide) is often soluble in water, while the aromatic substrate is soluble in an organic solvent. ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.comacsgcipr.org

The use of PTC offers several advantages:

Faster reaction rates. ijirset.com

Higher yields and conversions. ijirset.com

Reduced need for expensive or hazardous anhydrous solvents. ijirset.com

Minimized side reactions and waste. ijirset.com

Kinetic studies on SNAr reactions under PTC conditions have shown that the observed reaction rate is often linearly related to the concentration of the nucleophile in the organic phase. rsc.org In most cases, the rate-determining step is the nucleophilic attack on the aromatic substrate. rsc.org However, for highly reactive substrates, such as 2,4-dinitrofluorobenzene, the reaction can become so fast that the process is controlled by the diffusion of the anions across the phase interface. rsc.org

Table 2: Examples of Phase-Transfer Catalysts in Organic Synthesis

| Catalyst Type | Example Catalyst | Typical Application |

|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (Bu₄NBr) | SNAr reactions, such as the reaction of 4-chloronitrobenzene with potassium cresoxide. dokumen.pub |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide | SNAr reactions with various nucleophiles (e.g., N₃⁻, SCN⁻). rsc.org |

| Polyethylene Glycol (PEG) | PEGM 5000 | Aryl ether synthesis via SNAr. dokumen.pub |

Chloromethylation Reactions and Subsequent Transformations

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring, typically using formaldehyde (B43269) and hydrogen chloride. google.com This reaction, often referred to as the Blanc reaction, is of significant industrial importance for producing key intermediates. google.comtandfonline.com For instance, 1,2-dimethoxybenzene (B1683551) (veratrole) can be chloromethylated to produce 1,2-dimethoxy-4-chloromethyl-benzene. prepchem.comresearchgate.net

The process involves reacting the dimethoxybenzene substrate with paraformaldehyde and concentrated hydrochloric acid. prepchem.com The resulting chloromethylated product is a versatile intermediate that can undergo various subsequent transformations. tandfonline.com A notable application is the Sommelet reaction, where the chloromethylated compound reacts with hexamethylenetetramine (HMTA), followed by hydrolysis to yield an aromatic aldehyde. google.com For example, 3,4-dimethoxybenzyl chloride, formed from the chloromethylation of 1,2-dimethoxybenzene, can be converted to 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). google.com

Recent process improvements focus on avoiding traditional chlorinated solvents and biphasic reaction systems by using suitable contacting media for the in-situ generation of the chloromethylating agent. google.com

Alternative Synthetic Pathways to Methoxy-Substituted Chlorobenzenes

Beyond the foundational reactions, several other strategic pathways are employed for the synthesis of chlorinated anisoles and related structures.

Synthesis of Chlorinated Anisoles via Rearrangement Reactions

The Orton rearrangement is a classic organic reaction involving the migration of a halogen atom from the N-haloamide side chain to the aromatic ring, typically under acidic conditions. cdnsciencepub.comspcmc.ac.in While this reaction specifically involves N-haloanilides, the underlying principle of acid-catalyzed chlorination is relevant to the synthesis of chloroanisoles. cdnsciencepub.com

The direct acid-catalyzed chlorination of anisole (B1667542) using various N-chloroacylanilides as the chlorine source has been studied. cdnsciencepub.com These reactions produce a mixture of 2- and 4-chloroanisoles. cdnsciencepub.com The ratio of these isomers is dependent on the strength of the catalyzing acid but is largely independent of the specific N-chloroacylanilide used. cdnsciencepub.com This suggests a mechanism where the N-chloro compound acts as a source of an electrophilic chlorine species that then reacts with the anisole ring in a standard electrophilic aromatic substitution. cdnsciencepub.comspcmc.ac.in Anisole is highly activated towards electrophilic substitution, and the reaction yields a mixture of ortho and para isomers. cdnsciencepub.comspcmc.ac.in

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Anisoles

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These methods provide powerful and versatile routes to substituted anisoles. nih.govdeepdyve.com

One direct approach is the palladium-catalyzed coupling of an aryl halide with methanol (B129727) or a methoxide source to form an aryl methyl ether (anisole). nih.gov This method is atom-economical and can be performed under mild conditions with a broad range of aryl and heteroaryl halides. nih.gov Both electron-rich and electron-deficient aryl halides can be successfully coupled with methanol to give anisoles in high yields. nih.gov

Alternatively, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be used to form a carbon-carbon bond between a methoxy-substituted aryl boronic acid and an aryl halide. organic-chemistry.org Similarly, Hiyama cross-coupling reactions of organosilanes with aryl chlorides, catalyzed by palladium, can produce a variety of functionalized biaryl derivatives, including those containing methoxy groups. organic-chemistry.org These reactions are known for their high yields and tolerance of a wide range of functional groups. organic-chemistry.org

Table 3: Selected Palladium-Catalyzed Reactions for Anisole Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination (Etherification variant) | Aryl Halide + Alcohol/Alkoxide | Pd(OAc)₂ / Bulky Phosphine Ligand | Aryl Ether |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Pd(PPh₃)₄ / Base | Biaryl |

| Hiyama Coupling | Organosilane + Aryl Halide | [PdCl(allyl)]₂ / Fluoride Source | Biaryl |

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium). wikipedia.org This coordination directs the deprotonation (lithiation) to the adjacent ortho position, forming an aryllithium intermediate with high regioselectivity. wikipedia.org

The methoxy group (-OCH₃) is an effective DMG. wikipedia.org Once the ortho-lithiated species is formed, it can be treated with a suitable electrophile to introduce a new substituent at that specific position. organic-chemistry.org For the synthesis of chlorinated compounds, an electrophilic chlorine source such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS) can be used to quench the aryllithium intermediate. researchgate.net

This DoM/halogenation sequence provides a powerful tool for the regiospecific synthesis of complex molecules. researchgate.netbeilstein-journals.org For example, starting with 1,2-dimethoxybenzene, a DoM/Suzuki-Miyaura cross-coupling strategy has been used to construct various isomeric chlorodihydroxybiphenyls, showcasing the precision of the metalation step. researchgate.net

Table 4: Common Directed Metalation Groups (DMGs) and Electrophiles

| Directed Metalation Group (DMG) | Functionality | Example Electrophile for Quenching |

|---|---|---|

| -OCH₃ | Methoxy | C₂Cl₆ (Chlorine source) |

| -CONR₂ | Amide | I₂ (Iodine source) |

| -NHCO₂R | Carbamate | Me₃SiCl (Silyl source) |

| -SO₂NR₂ | Sulfonamide | CO₂ (Carboxylation) |

Compound Index

The following table lists the chemical compounds mentioned throughout this article.

Table 5: Index of Chemical Compounds

| Compound Name |

|---|

| 1,2-dimethoxy-4-chloromethyl-benzene |

| 1,2-Dimethoxybenzene (Veratrole) |

| This compound |

| 2,4-dinitrofluorobenzene |

| 2-chloroanisole |

| 3,4-dimethoxybenzaldehyde (Veratraldehyde) |

| 3,4-dimethoxybenzyl chloride |

| 4-chloroanisole |

| 4-chloronitrobenzene |

| 4-cresyl-4'-nitrophenyl ether |

| 4-nitroanisole |

| Anisole |

| Benzene (B151609) |

| Ceric ammonium nitrate |

| Chloroform |

| Dichloromethane |

| Diethyl ether |

| Formaldehyde |

| Hexachloroethane (C₂Cl₆) |

| Hexamethylenetetramine (HMTA) |

| Hydrochloric acid |

| Hydrogen chloride |

| m-chloronitrobenzene |

| Methanol |

| Morpholine |

| N-chloro-p-toluenesulfonamide (Chloramine-T) |

| N-chloroacylanilide |

| N-Chloromorpholine |

| N-chlorosuccinimide (NCS) |

| n-Butyllithium |

| Paraformaldehyde |

| P-nitrochlorobenzene |

| Poly(3,4-dihydroxy-o-tolylene) |

| Poly(3,4-dimethoxy-o-tolylene) |

| Potassium cresoxide |

| Resorcinol |

| Sodium hypochlorite |

| Sodium methoxide |

| Tetrabutylammonium bromide |

| Tetrachloromethane |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic strategies are moving beyond traditional batch processes to embrace more sophisticated and sustainable techniques. These approaches aim to reduce environmental impact, improve safety, and enhance the economic viability of chemical manufacturing.

Flow Chemistry Approaches for Synthesis

Flow chemistry, or continuous flow processing, offers a promising alternative to conventional batch synthesis. In this approach, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This high degree of control can lead to improved reaction yields, higher purity, and enhanced safety, particularly for exothermic reactions.

While specific research on the flow synthesis of this compound is emerging, the principles of flow chemistry are being applied to similar aromatic substitution reactions. For instance, the electrochemical oxidation of related phenols and dimethoxybenzenes has been successfully demonstrated in flow reactors, showcasing the potential for scalable and efficient synthesis of functionalized aromatic compounds. rsc.orgnih.gov The integration of flow technology in the chlorination of 2,4-dimethoxybenzene could offer significant advantages in managing reaction kinetics and heat transfer, leading to a more streamlined and scalable process.

Use of Eco-Friendly Solvents and Reagents

The principles of green chemistry advocate for the use of solvents and reagents that are less hazardous to human health and the environment. sigmaaldrich.com In the synthesis of this compound, this translates to replacing traditional, often chlorinated, solvents with greener alternatives.

Research has highlighted several eco-friendly solvents that could be applicable. For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are presented as viable alternatives to solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). sigmaaldrich.com These greener solvents not only reduce the environmental footprint but can also improve laboratory safety due to their higher boiling points and resistance to peroxide formation. sigmaaldrich.com

In the context of chlorination, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), offers a milder and more selective method compared to using gaseous chlorine. semanticscholar.org A study demonstrated the efficient chlorination of 1,3-dimethoxybenzene (an isomer of the precursor to the target compound) using NCS and DABCO in Dichloromethane (DCM), achieving a high yield of 93%. semanticscholar.org While DCM was used in this specific instance, the principle could be adapted to greener solvents. The use of water as a solvent, a cornerstone of green chemistry, has also been explored in related halogenation reactions, sometimes leading to significantly improved conversion rates. sciencemadness.org

The following table summarizes a selection of greener solvent alternatives and their potential applications in syntheses relevant to this compound:

| Green Solvent | Traditional Counterpart | Key Advantages | Potential Application |

| 2-Methyltetrahydrofuran (2-MeTHF) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Derived from renewable resources, higher boiling point. sigmaaldrich.com | Chlorination and other substitution reactions. |

| Cyclopentyl methyl ether (CPME) | Tetrahydrofuran (THF), MTBE, 1,4-Dioxane | Resists peroxide formation, hydrophobic. sigmaaldrich.com | Organometallic reactions, extractions. |

| Water | Organic Solvents | Non-toxic, non-flammable, inexpensive. researchgate.net | Halogenation reactions, phase-transfer catalysis. sciencemadness.org |

Process Optimization for Scalability and Yields

Optimizing reaction conditions is critical for transitioning a synthetic route from the laboratory to an industrial scale. This involves a systematic investigation of various parameters to maximize yield and purity while ensuring the process is robust and economically viable.

Further research into the chlorination of electron-rich aromatic compounds has detailed procedures for achieving high purity. orgsyn.org For instance, the purification of 2,4-dichloromethoxybenzene involved a multi-step workup including washing with sodium thiosulfate (B1220275) and sodium hydroxide (B78521) solutions, followed by distillation and recrystallization to achieve a purity of over 99.9%. orgsyn.org Such rigorous purification protocols are essential for producing high-quality intermediates for the pharmaceutical industry.

The table below outlines key parameters and findings from process optimization studies relevant to the synthesis of chlorinated dimethoxybenzenes:

| Parameter | Optimized Condition/Finding | Impact on Yield/Purity | Reference |

| Reactant Ratio | 0.3 to 0.5 moles of chlorine per mole of hydroquinone dimethyl ether. google.com | Minimizes di-substitution, maximizing desired mono-chloro product. | google.com |

| Catalyst | Use of Lewis acids like Iron(III) chloride or Titanium tetrachloride. google.com | Reduces formation of di-substitution and other byproducts. google.com | google.com |

| Purification | Distillation followed by recrystallization. orgsyn.org | Can achieve >99.9% purity. orgsyn.org | orgsyn.org |

| Recycling | Distillative separation and recycling of unreacted starting material. google.com | Improves overall process efficiency and atom economy. | google.com |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions

Halogenation Studies and Regiochemical Control

The halogenation of 1-chloro-2,4-dimethoxybenzene is anticipated to be a rapid reaction due to the activating nature of the methoxy (B1213986) groups. The directing effects of the substituents play a crucial role in determining the position of the incoming halogen. The methoxy groups strongly direct ortho and para. In this molecule, the positions ortho to the 2-methoxy group are C1 (already substituted with chlorine) and C3. The positions para to the 2-methoxy group is C5. The positions ortho to the 4-methoxy group are C3 and C5. The position para to the 4-methoxy group is C1 (already substituted). The chlorine atom directs to its ortho (C2, already substituted) and para (C4, already substituted) positions. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by both methoxy groups.

Based on these related studies, the halogenation of this compound would be expected to yield a mixture of 1-chloro-3-halo-2,4-dimethoxybenzene and 1-chloro-5-halo-2,4-dimethoxybenzene, with the precise ratio depending on the specific halogen and reaction conditions. Steric hindrance from the existing chlorine and methoxy groups would also influence the regiochemical outcome.

Nitration and Sulfonation Reactivity Profiles

The introduction of a nitro group onto the this compound ring is an example of an electrophilic aromatic substitution. The highly activating nature of the two methoxy groups suggests that this reaction would proceed under mild conditions. The regioselectivity is again determined by the directing effects of the existing substituents. Both methoxy groups strongly activate the positions ortho and para to themselves. The chlorine atom is a deactivating group but directs ortho and para. The most activated positions for electrophilic attack are C3 and C5.

Direct experimental data on the nitration of this compound is scarce in the available literature. However, the nitration of the closely related 2-fluoro-1,4-dimethoxybenzene with nitric acid yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that the nitro group is directed to the position activated by a methoxy group and para to the halogen. In the case of this compound, this would correspond to the C5 position.

Furthermore, studies on the nitration of 1-chloro-2,4-dinitrobenzene, a much less reactive substrate due to the presence of two strongly deactivating nitro groups, have been reported. rsc.org This highlights that even deactivated aromatic rings can undergo nitration under forcing conditions.

Information regarding the sulfonation of this compound is not prevalent in the scientific literature. General principles of sulfonation suggest that the reaction would require a sulfonating agent such as fuming sulfuric acid. The regiochemical outcome would be governed by the same directing effects as in nitration, with the sulfonic acid group expected to substitute at one of the activated positions (C3 or C5). The sulfonation of chlorobenzene is a known process that can be carried out using azeotropic distillation to remove water and drive the reaction to completion. wikipedia.org

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. umkc.edu

Alkylation: The Friedel-Crafts alkylation of this compound is expected to proceed readily due to the electron-rich nature of the aromatic ring. The reaction typically employs an alkyl halide and a Lewis acid catalyst. mnstate.edu The methoxy groups are strong activators and will direct the incoming alkyl group to the available ortho and para positions (C3 and C5).

While specific studies on the Friedel-Crafts alkylation of this compound are not detailed in the surveyed literature, extensive research has been conducted on the alkylation of the parent compound, 1,4-dimethoxybenzene (B90301). mercer.educcsf.edumiracosta.eduorganic-chemistry.org In these reactions, a t-butyl group, for example, can be introduced onto the aromatic ring using t-butyl alcohol in the presence of a strong acid like sulfuric acid. ccsf.edumiracosta.edu The product is often a di-alkylated species, as the introduction of the first alkyl group can further activate the ring towards subsequent substitution. ccsf.edu For this compound, alkylation would likely occur at the C5 position, driven by the powerful directing effect of the two methoxy groups.

Acylation: The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. researchgate.net This reaction is generally less prone to poly-substitution than alkylation because the resulting ketone is less reactive than the starting material. researchgate.net

Specific examples of the Friedel-Crafts acylation of this compound are not readily found. However, the high electron density of the ring suggests it would be a suitable substrate for this transformation. The acylation of other activated benzene (B151609) derivatives, such as 1,4-dimethoxybenzene, has been studied and can be catalyzed by various solid acids. researchgate.net The acylation of 1,2,4-trimethoxybenzene with different acylating agents has also been reported. stackexchange.com It is expected that the acylation of this compound would proceed with the acyl group being introduced at the C5 position, directed by the methoxy groups.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom of this compound is generally unreactive towards nucleophilic substitution under standard conditions. This is typical for aryl halides where the C-Cl bond is strengthened by partial double bond character due to resonance with the aromatic ring, and the sp2-hybridized carbon is less susceptible to backside attack. brainly.com However, under specific conditions or with appropriate activation, the chlorine atom can be displaced.

Mechanistic Studies of SNAr with Various Nucleophiles

The archetypal mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds through a two-step addition-elimination pathway. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. Electron-withdrawing groups at the ortho and para positions to the leaving group are essential for stabilizing this intermediate through resonance delocalization of the negative charge. arkat-usa.org

In the case of this compound, the methoxy groups are electron-donating and would therefore destabilize the Meisenheimer complex, making the SNAr pathway energetically unfavorable. Consequently, mechanistic studies on the nucleophilic substitution of this specific compound are not widely reported.

However, kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with various amines, such as n-butylamine and piperidine, have been conducted. quora.com These studies provide a detailed understanding of the SNAr mechanism in a highly activated system and can serve as a contrasting example to the expected low reactivity of this compound. For the dinitro-substituted compound, the reaction proceeds readily, and the kinetics can be studied to elucidate the role of the nucleophile and the solvent in the reaction mechanism. quora.com

Impact of Substituent Effects on Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its three substituents on the benzene ring: a chloro group at position 1, and two methoxy groups at positions 2 and 4. These substituents exert significant influence on the electron density of the aromatic ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attack.

Methoxy Groups (-OCH₃): The two methoxy groups are strong activating groups. Through the resonance effect, the oxygen atom's lone pair of electrons is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions relative to themselves. organicchemistrytutor.commasterorganicchemistry.com This enhanced nucleophilicity makes the ring significantly more reactive towards electrophiles than benzene itself. msu.edu The -OCH₃ group at position 2 activates positions 1, 3, and 5, while the -OCH₃ group at position 4 activates positions 1, 3, and 5. The cumulative effect is a strong activation of the positions ortho and para to the methoxy groups.

Chloro Group (-Cl): The chlorine atom is a deactivating group. Due to its high electronegativity, it withdraws electron density from the ring via the inductive effect, making the ring less reactive towards electrophilic attack compared to benzene. libretexts.org However, through resonance, the lone pairs on the chlorine atom can be donated to the ring. This resonance donation directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Because the inductive withdrawal is stronger than the resonance donation, halogens are classified as deactivators. libretexts.org

Combined Effects in Electrophilic Aromatic Substitution: In this compound, the powerful activating effects of the two methoxy groups dominate the deactivating effect of the chlorine atom. The ring is, therefore, highly activated towards electrophilic aromatic substitution. The directing effects of the substituents determine the position of substitution. The methoxy groups strongly direct incoming electrophiles to their available ortho and para positions. The position C5 is ortho to the C4-methoxy group and meta to the C2-methoxy group and the chloro group, making it a highly favored site for electrophilic attack due to the strong activating and directing influence of the methoxy substituents.

Combined Effects in Nucleophilic Aromatic Substitution (SNA r): Aryl chlorides are generally unreactive towards nucleophilic substitution. However, the reaction can proceed if the aromatic ring is substituted with strong electron-withdrawing groups, typically at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org this compound lacks such strong electron-withdrawing groups. Instead, it possesses electron-donating methoxy groups, which destabilize the anionic intermediate required for an SNAr mechanism. Consequently, nucleophilic aromatic substitution on this compound is generally disfavored under standard SNAr conditions. Its primary utility in synthesis is as an electrophile in cross-coupling reactions where a metal catalyst activates the C-Cl bond.

Cross-Coupling Reactions

This compound, an electron-rich aryl chloride, serves as a substrate in various palladium-catalyzed cross-coupling reactions. The activation of the C-Cl bond, which is stronger and less reactive than C-Br or C-I bonds, presents a challenge, particularly with electron-rich aromatic systems. acs.org However, advancements in catalyst technology have enabled its effective use in forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organic halide. fishersci.co.uk For electron-rich aryl chlorides like this compound, the key challenge is the initial oxidative addition step to the palladium(0) catalyst. Highly active catalyst systems are required to overcome this hurdle. Research has shown that electron-rich and sterically hindered phosphine ligands are highly effective for this purpose. rsc.org While specific examples detailing the coupling of this compound are not prevalent in high-throughput studies, the principles are well-established by analogy with structurally similar compounds like 4-chloroanisole (4-methoxychlorobenzene). For instance, the coupling of electron-rich aryl chlorides often requires robust catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)₃), in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst. rsc.orgnih.gov

| Aryl Chloride | Boronic Acid Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Chloro-4-methoxybenzene (analogue) | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 80 | Excellent |

| 5-Chloro-2-oxyindole (electron-rich) | p-Tolylboronic acid | Pd / SPhos | K₂CO₃ | Water/Acetonitrile | 80 (Microwave) | 63 nih.gov |

This table presents representative conditions for Suzuki-Miyaura coupling of electron-rich aryl chlorides, analogous to this compound.

Heck and Sonogashira Couplings for Alkene and Alkyne Introduction

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org For aryl chlorides, especially electron-rich ones, phosphine-free catalyst systems or those with specialized ligands are often employed to achieve good yields. While specific studies on this compound are limited, related substrates demonstrate the feasibility. For example, the Heck reaction of 1,4-diiodo-2,5-dimethoxybenzene has been shown to undergo a double coupling, indicating the ring system is amenable to this transformation. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, creating arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Copper-free protocols have also been developed. nih.gov The reactivity of aryl halides follows the order I > Br > Cl, making aryl chlorides the most challenging substrates. nih.gov The coupling of aryl chlorides often requires higher temperatures and more active catalyst systems. The presence of electron-donating groups on the aryl chloride, as in this compound, further decreases reactivity, necessitating carefully optimized conditions.

| Reaction | Aryl Halide (Analogue) | Coupling Partner | Catalyst | Base | Solvent | Key Conditions | Product Type |

|---|---|---|---|---|---|---|---|

| Heck | Aryl Chlorides | Styrene Derivatives | Pd nanoparticles / P,N ligand | - | - | Mild conditions researchgate.net | trans-Stilbenes |

| Sonogashira | Aryl Chlorides | Terminal Alkynes | Pd(0)/phosphine complex | Amine | Various | Often requires Cu(I) co-catalyst wikipedia.org | Arylalkynes |

This table outlines general conditions for Heck and Sonogashira couplings involving challenging aryl chloride substrates.

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions involving unactivated, electron-rich aryl chlorides like this compound is critically dependent on the catalyst system, particularly the choice of ligand. researchgate.net The C-Cl bond is strong, and the electron-rich nature of the ring makes the oxidative addition step of the catalytic cycle kinetically slow.

To overcome this, modern catalyst systems utilize ligands that are both sterically bulky and electron-rich. researchgate.net

Steric Bulk: Large, bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky alkylphosphines like tri-tert-butylphosphine (P(tBu)₃), promote the formation of coordinatively unsaturated, monoligated Pd(0) species (L-Pd). These 12- or 14-electron complexes are highly reactive and facilitate the challenging oxidative addition of the aryl chloride. nih.govuwindsor.ca

Electron-Donating Ability: Ligands that are strong electron donors increase the electron density on the palladium center. This enhanced electron density facilitates the insertion of the Pd(0) atom into the aryl-chlorine bond, accelerating the oxidative addition step. acs.org

N-Heterocyclic carbenes (NHCs), such as IPr, have also emerged as highly effective ligands for activating aryl chlorides due to their strong σ-donating properties and steric bulk. uwindsor.canih.gov The development of palladium pre-catalysts, which contain a ligand bound to a Pd(II) source, provides a reliable method for generating the active Pd(0) species in situ under mild conditions, further expanding the scope of these challenging couplings. researchgate.net

Oxidation and Reduction Chemistry

Electrochemical Oxidation Studies

The electrochemical oxidation of this compound is primarily influenced by the two electron-rich methoxy groups. Anodic oxidation of alkoxybenzene derivatives has been studied to understand their electronic properties and reaction pathways upon electron removal. Research on related 1,4-dimethoxybenzene derivatives provides insight into the likely behavior of this compound. nih.govacs.org

The oxidation process typically involves the removal of an electron from the π-system of the aromatic ring to form a radical cation. The stability and subsequent reactions of this intermediate are dictated by the substituents and the reaction medium. soton.ac.uk For 1,4-dimethoxybenzenes, the oxidation is often reversible under specific conditions (e.g., in dry acetonitrile), indicating a relatively stable radical cation. soton.ac.uk

However, the reaction products are highly dependent on the conditions, such as the solvent, electrolyte, and electrode material.

In basic media like KOH-methanol, constant-current electrolysis of substituted 1,4-dimethoxybenzenes often leads to the formation of quinone derivatives. nih.govacs.orgresearchgate.net

In neutral media, such as LiClO₄-methanol, the reaction pathways can change, leading to novel coupling products or polymers. nih.govacs.org

Enzymatic Oxidation Mechanisms (e.g., Lignin (B12514952) Peroxidase)

The enzymatic oxidation of chloroaromatic compounds is a key process in their environmental degradation. Lignin peroxidase (LiP), an extracellular heme-containing enzyme produced by white-rot fungi like Phanerochaete chrysosporium, plays a significant role in the oxidation of a wide range of aromatic compounds, including non-phenolic methoxylated substances. researchgate.netnih.gov LiP is known for its high redox potential, which allows it to oxidize substrates that are resistant to other peroxidases. researchgate.net

The catalytic cycle of LiP begins with its activation by hydrogen peroxide (H₂O₂) to form a high-valent iron intermediate known as Compound I. This intermediate is a powerful one-electron oxidant. It can abstract one electron from an aromatic substrate, generating an aromatic cation radical. nih.gov These cation radicals are highly reactive intermediates that can undergo a variety of subsequent non-enzymatic reactions, including demethoxylation, ring cleavage, and polymerization.

In the specific case of this compound (referred to in some literature as 2-chloro-1,4-dimethoxybenzene or 2Cl-14DMB), it has been identified not just as a substrate but also as a superior cofactor compared to the well-known veratryl alcohol in the LiP-mediated oxidation of other substrates like anisyl alcohol. researchgate.net This indicates that this compound is efficiently oxidized by LiP to its cation radical. While it participates in the oxidative process, it is also recycled, as evidenced by a high molar ratio of the final product (anisaldehyde) to the consumed this compound, which can be up to 13:1. researchgate.net This suggests a mechanism where the this compound cation radical oxidizes the primary substrate (e.g., anisyl alcohol) and is itself reduced back to its original form, allowing it to participate in multiple catalytic cycles.

The general mechanism for the LiP-catalyzed oxidation of methoxybenzenes involves the initial formation of a cation radical. epa.gov For 1,4-dimethoxybenzene, this leads to demethoxylation to produce p-benzoquinone and methanol (B129727). epa.gov It can be inferred that the oxidation of this compound proceeds through a similar cation radical intermediate, which then participates in further reactions.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a crucial process in the anaerobic degradation of chlorinated aromatic compounds. This reaction involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In anaerobic environments, this process is often mediated by microorganisms that use chlorinated compounds as electron acceptors in a metabolic process known as dehalorespiration.

While specific studies on the reductive dehalogenation of this compound are not extensively documented, the pathways can be inferred from research on other chlorinated benzenes. Anaerobic microbial communities have been shown to sequentially dechlorinate more highly chlorinated benzenes. For instance, hexachlorobenzene can be dechlorinated to pentachlorobenzene, then to tetrachlorobenzenes, trichlorobenzenes, dichlorobenzenes, and finally to monochlorobenzene. This stepwise removal of chlorine atoms suggests that microorganisms possess the enzymatic machinery to cleave the carbon-chlorine bond.

For this compound, the putative reductive dehalogenation pathway would involve the cleavage of the single carbon-chlorine bond to yield 1,3-dimethoxybenzene (B93181). This reaction would be catalyzed by a reductive dehalogenase enzyme, which transfers electrons to the chlorinated compound, leading to the expulsion of the chloride ion and its replacement by a proton from water.

The general reaction can be represented as:

C₈H₉ClO₂ + 2e⁻ + H⁺ → C₈H₁₀O₂ + Cl⁻

This pathway is consistent with the observed degradation of other monochlorinated aromatic compounds in anaerobic environments. The feasibility and rate of this reaction in a given environment would depend on the presence of suitable microbial populations and the availability of an appropriate electron donor.

Rearrangement and Cyclization Reactions

The presence of chloro and methoxy substituents on the benzene ring of this compound provides the potential for various rearrangement and cyclization reactions, particularly under conditions that promote the formation of reactive intermediates.

Intramolecular Cyclizations to Heterocyclic Systems

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. For this compound, such reactions could lead to the formation of oxygen-containing heterocycles like substituted dibenzofurans or xanthones, although specific examples starting from this exact substrate are not prevalent in the literature.

The synthesis of a dibenzofuran ring system often involves the formation of a C-C or C-O bond to close the furan ring. One established method is the palladium-catalyzed C-H activation/C-O cyclization of o-iodo diaryl ethers. epa.govnih.gov While this compound is not a diaryl ether, a related synthetic strategy could potentially be envisioned where it is first converted to a suitable precursor that could undergo intramolecular cyclization.

Similarly, xanthone synthesis can be achieved through various routes, including the cyclization of 2-aryloxybenzoic acids or the reaction of arynes with substituted benzoates followed by an intramolecular electrophilic cyclization. nih.govup.pt A hypothetical pathway could involve the transformation of this compound into a derivative that could undergo such a cyclization. For instance, if coupled with a salicylic acid derivative, the resulting diaryl ether could potentially be cyclized to a dimethoxy-substituted xanthone.

The following table outlines potential heterocyclic systems that could be theoretically derived from this compound through multi-step synthetic sequences involving an intramolecular cyclization step.

| Target Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Substituted Dibenzofuran | Palladium-catalyzed intramolecular C-H activation and C-O bond formation | As a precursor to a biaryl phenol derivative |

| Substituted Xanthone | Intramolecular Friedel-Crafts acylation of a diaryl ether | As a building block for the synthesis of the diaryl ether precursor |

Rearrangements involving Methoxy and Chloro Groups

Intramolecular rearrangement reactions involve the migration of an atom or group within a molecule. For substituted benzenes, several named rearrangements are known, such as the Smiles and Chapman rearrangements, which involve intramolecular nucleophilic aromatic substitution.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain (X) links two aromatic rings, and a nucleophilic group (Y) on one end displaces the other end of the chain from the aromatic ring. While the classic Smiles rearrangement involves two aromatic rings, variations exist. For this compound, a Smiles-type rearrangement is not directly applicable without significant modification of the molecule to incorporate the necessary functional groups. However, if the molecule were derivatized to contain a suitable nucleophile tethered to one of the methoxy groups or the aromatic ring, a rearrangement could potentially be induced.

The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. organicreactions.org This is a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. Similar to the Smiles rearrangement, the direct application to this compound is not possible as it lacks the required imidate functionality. A hypothetical scenario would involve converting one of the methoxy groups into an aryloxy group and then to an N-arylbenzimidate to facilitate such a rearrangement.

While there is no direct evidence in the literature for the rearrangement of the chloro or methoxy groups on the this compound ring itself under typical conditions, it is conceivable that under pyrolytic or strong acid conditions, migrations could occur, likely proceeding through charged intermediates or radical species. However, such reactions would likely be complex and yield a mixture of products.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analyses

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-Chloro-2,4-dimethoxybenzene. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity and chemical environment of atoms within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons due to the substitution pattern. The two methoxy (B1213986) groups (-OCH₃) would each appear as a singlet, typically around 3.8 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | Varies | Multiplets | 3H |

| Methoxy Protons | ~3.8 | Singlet | 6H |

This table is based on general principles and expected values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom in the aromatic ring and the methoxy groups. The chemical shifts of the aromatic carbons are influenced by the attached chloro and methoxy substituents. The carbons of the methoxy groups typically appear in the range of 55-65 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic C-Cl | 120-135 |

| Aromatic C-O | 150-165 |

| Aromatic C-H | 100-120 |

| Methoxy (-OCH₃) | 55-65 |

Note: These are typical ranges and can vary based on the specific electronic environment. oregonstate.edu

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This is useful for assigning the proton signals to their corresponding carbon atoms in the benzene (B151609) ring and the methoxy groups. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:

C-O stretching from the methoxy groups, typically appearing as strong bands around 1250 cm⁻¹.

C-H stretching from the aromatic ring and methyl groups.

C=C stretching from the aromatic ring.

C-Cl stretching , which is generally weaker and appears in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Methoxy (Ar-O-CH₃) | C-O Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Chloroalkane | C-Cl Stretch | 600-800 |

Data compiled from typical IR spectral charts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.61 g/mol ). nih.govnist.gov Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the molecular ion peak is also expected. miamioh.edu

Common fragmentation patterns for aryl ethers include α-cleavage and rearrangements. miamioh.edu The fragmentation of this compound would likely involve the loss of methyl radicals (•CH₃) or chloromethyl radicals (•CH₂Cl), leading to characteristic fragment ions. miamioh.edu The base peak in the mass spectrum is often the most stable fragment. In the case of this compound, the molecular ion peak at m/z 172 is the most abundant. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 172 | Molecular Ion |

| [M+2]⁺ | 174 | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | 157 | Loss of a methyl radical |

| [M-Cl]⁺ | 137 | Loss of a chlorine radical |

| [M-CH₃-CO]⁺ | 129 | Subsequent loss of carbon monoxide |

Predicted fragmentation based on common fragmentation patterns and available spectral data. nih.gov

UV-Visible (UV-Vis) Spectroscopy in Photochemical Studies

UV-Visible spectroscopy is a fundamental tool for investigating the photochemical properties of aromatic compounds like this compound. While direct photochemical studies on this specific molecule are not extensively detailed in the available literature, research on closely related dimethoxybenzene (DMOB) isomers provides significant insights into the expected behavior.

Photochemical studies on DMOB isomers in different media, such as aqueous solutions and on ice surfaces, demonstrate that the environment plays a critical role in their photodegradation rates. copernicus.org For instance, the photodegradation of DMOB isomers is significantly enhanced at the air-ice interface compared to in bulk aqueous solution. copernicus.org This enhancement is attributed to two main factors: a slight bathochromic (red) shift in the UV absorbance spectrum and, more significantly, a substantial increase in the quantum yield of the photochemical decay process at the interface. copernicus.org

Computational modeling alongside experimental data indicates that minor changes in the geometry of the benzene ring are primarily responsible for the observed shifts in the absorption spectra. copernicus.org The introduction of a chlorine atom to the 2,4-dimethoxybenzene scaffold would be expected to influence the electronic transitions, potentially causing further shifts in the absorption maxima (λmax) and altering the molar absorptivity. These changes, in turn, would directly impact the molecule's light-absorbing characteristics and subsequent photochemical reactivity.

| Compound | Medium | Quantum Yield (Φ) |

|---|---|---|

| 1,2-Dimethoxybenzene (B1683551) | Aqueous Solution | 0.015 (±0.0085) |

| 1,2-Dimethoxybenzene | Frozen Solution (LN2) | Statistically indistinguishable from zero |

| Generic DMOB Isomers | Air-Ice Interface | 6- to 24-fold larger than in aqueous solution |

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for dissecting the properties of this compound at a molecular level, offering predictions and explanations that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of computational studies on dimethoxybenzene derivatives, used to investigate their electronic structure, stability, and reactivity. acs.orgresearchgate.net Researchers employ various DFT functionals, such as B3LYP, PBE0, and PBE, in combination with different basis sets like 6-311G(d,p) and Def2-TZVP, to model the molecule. researchgate.net

These calculations provide access to key electronic properties:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap. researchgate.net A smaller energy gap generally correlates with higher chemical reactivity and is a key parameter in predicting electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This is crucial for predicting how the molecule will interact with other reagents.

Stability and Reorganization Energy: DFT is used to calculate the oxidation potentials and reorganization energies of DMB derivatives, which are critical parameters for applications in areas like redox flow batteries. acs.org The calculations can assess the stability of the molecule in its neutral and radical cation forms. acs.org

| DFT Functional | Key Characteristics | Relative Computational Cost |

|---|---|---|

| PBE | Time-efficient generalized gradient approximation (GGA) functional. | Low |

| B3LYP | Hybrid functional that often yields the lowest total energy, indicating high accuracy. | High |

| PBE0 | Hybrid functional, offering a balance between accuracy and computational cost. | Medium |

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, the principles for such studies are well-established. uq.edu.au MD simulations are used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in different environments. uq.edu.au

For a molecule like this compound, a key area of conformational flexibility involves the rotation of the two methoxy (-OCH₃) groups relative to the plane of the benzene ring. Experimental NMR studies on the parent compound, 1,2-dimethoxybenzene, show that these methoxy groups have significant conformational mobility in solution. researchgate.net The molecule is thought to prefer a planar conformation but undergoes large angular excursions. researchgate.net

An MD simulation would model these rotations and the energetic barriers between different conformations. The accuracy of such simulations is highly dependent on the quality of the force field parameters used to describe the atomic interactions. uq.edu.au Therefore, a critical step involves the careful parameterization and validation of the force field against known experimental data, such as liquid density or solvation energies, to ensure the simulation accurately reflects the molecule's real-world behavior. uq.edu.au

Computational chemistry, particularly DFT, is instrumental in predicting the most likely pathways for chemical reactions and characterizing the high-energy transition states that govern reaction rates. acs.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction.

For instance, studies on dimethoxybenzene radical cations have used DFT to evaluate the thermodynamic feasibility of various decomposition pathways, such as deprotonation, dimerization, and demethylation. acs.org This helps in understanding the stability of such species when used, for example, as redox shuttles in batteries. acs.org

Similarly, for reactions involving the chloro-substituent, such as palladium-catalyzed cross-coupling reactions, DFT can be used to model the oxidative addition step. rsc.org These calculations can determine the structure of the oxidative addition transition state and analyze its properties, providing a quantitative model for reactivity. rsc.org

| Reaction Pathway | Thermodynamic Feasibility | Significance |

|---|---|---|

| Dimerization | Generally thermodynamically downhill (favorable). | A likely decomposition route following an initial deprotonation step. |

| Demethylation | Endoergic (unfavorable) by 5–16 kcal/mol in an aqueous medium. | Considered a plausible reaction pathway based on the free energy of reaction. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful conceptual tool that is often used in conjunction with DFT calculations. The calculated energies and spatial distributions of the HOMO and LUMO of this compound can be used to predict its reactivity.

Key applications include:

Predicting Reaction Sites: The locations of the HOMO and LUMO on the molecule indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, FMO analysis can identify electron-deficient sites prone to attack by a nucleophile.

Understanding Reaction Mechanisms: In pericyclic reactions, the symmetry of the frontier orbitals determines whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk

Interpreting Electronic Spectra: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the lowest energy electronic transition, which can be observed in the UV-Vis spectrum. researchgate.net DFT calculations of this gap can help in the interpretation of spectroscopic data. researchgate.netresearchgate.net

By analyzing the frontier orbitals, chemists can gain a qualitative and quantitative understanding of why reactions proceed in a certain way, complementing the more detailed pictures provided by full reaction pathway calculations.

Applications and Potential in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

1-Chloro-2,4-dimethoxybenzene serves as a foundational component in the synthesis of a wide array of organic molecules. Its utility is primarily centered on its role as an intermediate that can be chemically modified to produce high-value products across various industries. ontosight.ai The presence of the chlorine atom allows for cross-coupling and nucleophilic substitution reactions, which are fundamental processes for constructing intricate aromatic compounds. ontosight.aicymitquimica.com

Table 1: Synthetic Applications of this compound

| Application Area | Role of this compound | Type of Products Synthesized |

|---|---|---|

| Pharmaceuticals | Intermediate | Bioactive compounds and drug molecules. ontosight.ai |

| Agrochemicals | Precursor | Pesticides and herbicides. ontosight.ai |

| Specialty Chemicals | Building Block | Complex aromatic rings, esters, and functional materials. ontosight.aicymitquimica.com |

| Aromatic Scaffolds | Substrate | Aromatic and heteroaromatic structures via coupling reactions. ontosight.aiacs.org |

In the pharmaceutical sector, this compound and related dimethoxybenzene compounds are significant as intermediates in the synthesis of various medications. ontosight.aichemicalbull.com The functional groups on the benzene (B151609) ring can be modified to introduce properties that are relevant for pharmacological activity. ontosight.ai General dimethoxybenzene structures serve as precursors for drugs such as antihistamines and antipsychotics, highlighting the importance of this chemical class in medicinal chemistry. chemicalbull.com

The compound is utilized as a precursor in the synthesis of agrochemicals. ontosight.ai Similar to its role in pharmaceuticals, its structure can be adapted to create active ingredients for products like pesticides and herbicides. ontosight.ai The broader class of dimethoxy compounds sees wide application in the agrochemical industry. chemicalbull.com

This compound is an important intermediate for producing specialty chemicals. ontosight.ai It can be used in cross-coupling reactions with substances like fatty acids to create new esters. cymitquimica.com For example, it can react with ethyl linoleate (B1235992) to form an ester and methyl chloride. cymitquimica.com Research has also documented its use in reactions to synthesize specific ketone products, such as 3-(3,5-dimethoxyphenyl)butanone-2, which are valuable in fine chemical production. dtic.milresearchgate.net

The reactivity of this compound makes it a key component in building complex aromatic and heteroaromatic frameworks. ontosight.ai As a haloarene, it is a suitable substrate for nucleophilic substitution reactions, often catalyzed by palladium or copper, which are employed to synthesize five, six, and seven-membered heterocycles. acs.org Its participation in cross-coupling reactions is a primary method for forming more complex aromatic ring systems. ontosight.ai

Materials Science Applications

In materials science, the structural features of this compound and its derivatives are exploited to create polymers and resins with specific, desirable properties. ontosight.ai

This compound is identified as a component in the development of synthetic resins and polymers. google.com The dimethoxybenzene structure is a known constituent in the synthesis of epoxy resins. pageplace.de For instance, compounds like 1,4-dimethoxybenzene (B90301) are reacted with 1-chloro-2,3-epoxypropane (epichlorohydrin), a key ingredient in epoxy manufacturing, to produce these resins. pageplace.de Such epoxy resins are valued for their versatility and are used in protective coatings, adhesives, and as plasticizers and stabilizers for vinyl resins. pageplace.de The ability to incorporate structures like this compound allows for the tuning of material properties for specific applications. ontosight.ai

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dimethoxybenzene (B1683551) |

| 1,3-dimethoxybenzene (B93181) |

| 1,4-dimethoxybenzene |

| 1-Chloro-2,3-epoxypropane (epichlorohydrin) |

| This compound |

| 2,5-dimethoxyacetophenone |

| 3-(3,5-dimethoxyphenyl)butanone-2 |

| 3-Chloro-2-hydroxypropyl acetate |

| Antihistamines |

| Antipsychotics |

| Copper |

| Ethyl linoleate |

| Methyl chloride |

| Palladium |

Potential in Organic Electronic Materials (e.g., optical and electrical properties)

The potential of this compound in organic electronic materials stems from its electrochemical behavior. Research has shown that its oxidation by the enzyme lignin (B12514952) peroxidase proceeds through the formation of a cation radical, a species with unpaired electrons that is fundamental to the electrical conductivity of many organic materials. This process has been confirmed through electron spin resonance (ESR) and UV/vis spectroscopy. The generation and quenching of this cation radical suggest that the molecule can participate in electron transfer reactions, a key process in organic electronics.

Further illustrating its potential, related dimethoxybenzene derivatives have been investigated as "redox shuttle" additives in lithium-ion batteries to provide overcharge protection. While not a direct application of this compound itself, this research highlights the utility of the dimethoxybenzene moiety in managing electrochemical processes within a battery, pointing to a potential avenue for related compounds. The unique structure of this compound makes it a valuable building block, with potential applications in material science linked to its optical and electrical properties.

Integration into Advanced Composite Materials

Currently, there is limited specific information in publicly available research literature regarding the direct integration of this compound as a component in advanced composite materials. Its primary role remains that of a reactive intermediate for synthesizing other complex molecules.

Environmental and Biological Research Contexts